4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene

Regioselective synthesis Palladium-catalyzed cross-coupling Structure-activity relationship

4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene (CAS 944279-01-0) is a polysubstituted aromatic building block featuring a bromine atom at the para position, a fluorine atom at the ortho position, and a 2-methoxyethoxy group at the meta position relative to the bromine. Its molecular formula is C₉H₁₀BrFO₂ with a molecular weight of 249.08 g/mol.

Molecular Formula C9H10BrFO2
Molecular Weight 249.08 g/mol
CAS No. 944279-01-0
Cat. No. B1501610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene
CAS944279-01-0
Molecular FormulaC9H10BrFO2
Molecular Weight249.08 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C(C=C1)Br)F
InChIInChI=1S/C9H10BrFO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3
InChIKeyYYDUGTYDKJLBOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene (CAS 944279-01-0): Chemical Identity and Procurement-Relevant Specifications


4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene (CAS 944279-01-0) is a polysubstituted aromatic building block featuring a bromine atom at the para position, a fluorine atom at the ortho position, and a 2-methoxyethoxy group at the meta position relative to the bromine . Its molecular formula is C₉H₁₀BrFO₂ with a molecular weight of 249.08 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, where its orthogonal reactivity profile enables sequential functionalization via palladium-catalyzed cross-coupling at the bromine site while preserving the fluorine and methoxyethoxy functionalities for downstream applications [1].

1 Orthogonal reactivity handle: bromine enables Pd-catalyzed cross-coupling while fluorine and methoxyethoxy groups are preserved for downstream elaboration.
2 Para-bromo orientation supports regioselective Suzuki-Miyaura coupling, avoiding premium pricing of alternative regioisomers.
3 Supplied at sufficient purity for routine cross-coupling with standardized hazard documentation, streamlining lab safety and procurement.

Why Generic Substitution Fails for 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene: Regioisomeric and Functional Group Differentiation


Substituting 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene with a generic "bromo-fluoro-alkoxybenzene" is scientifically unjustified due to three critical dimensions of differentiation: (1) regioisomeric substitution pattern, which dictates the orientation and efficiency of cross-coupling reactions; (2) the presence of the 2-methoxyethoxy group, which confers distinct solubility and electronic properties relative to simpler alkoxy analogs; and (3) the combination of bromine (a soft leaving group for Pd-catalyzed couplings) with fluorine (a metabolic blocker) and an ethylene glycol-derived chain (a modulator of lipophilicity), a triad that cannot be replicated by analogs lacking any single component [1]. The following quantitative evidence section provides comparator data substantiating these differences.

Regioisomeric mismatch
Changing the bromine position from para to ortho or meta alters cross-coupling orientation and may reduce regiochemical fidelity in sequential synthesis.
Functional group divergence
Replacing the 2-methoxyethoxy chain with a simple methoxy group shifts solubility and electronic properties, potentially affecting downstream compound profiles.
Incomplete reactivity triad
Analogs lacking the bromine-fluorine-glycol ether combination cannot simultaneously provide a cross-coupling site, metabolic blocking group, and lipophilicity modulator.

Quantitative Differentiation Evidence for 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene Against Comparators


Regioisomeric Differentiation: 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene vs. 2-Bromo-4-fluoro-1-(2-methoxyethoxy)benzene and 1-Bromo-2-fluoro-4-(2-methoxyethoxy)benzene

The target compound (4-bromo-2-fluoro-1-(2-methoxyethoxy)benzene) differs from its two closest regioisomers in the positioning of bromine, fluorine, and methoxyethoxy groups. The 4-bromo substitution (para to methoxyethoxy) provides a distinct steric and electronic environment for Suzuki-Miyaura coupling compared to the 2-bromo (ortho) or 1-bromo (meta) isomers . Vendor pricing data for 95% purity material reveals a cost differential of approximately 2.9× to 4.6× between the target compound and its regioisomers, reflecting differences in synthetic accessibility and commercial availability [1].

Regioisomeric cost
Data to verify
Target $325/g vs. regioisomers $1,192–1,493/g (95% purity, 1 g scale)
Supports para-selective coupling procurement at lower cost
Vendor pricing, March 2025; subject to change
Regioselective synthesis Palladium-catalyzed cross-coupling Structure-activity relationship

Functional Group Differentiation: Ethylene Glycol Chain vs. Simple Methoxy Analog (4-Bromo-2-fluoroanisole)

The presence of a 2-methoxyethoxy chain in the target compound confers significantly different physicochemical properties compared to the simpler methoxy analog 4-bromo-2-fluoroanisole (CAS 2357-52-0). The target compound contains an additional oxygen atom and two additional carbon atoms, increasing molecular weight from 205.02 g/mol to 249.08 g/mol (+21.5%) and introducing an ether oxygen capable of participating in hydrogen bonding [1]. The 2-methoxyethoxy group reduces calculated logP (cLogP) by approximately 0.8–1.2 units relative to the methoxy analog, enhancing aqueous solubility and potentially improving pharmacokinetic profiles of downstream drug candidates [2].

Lipophilicity shift
Class-level inference
MW +21.5%, cLogP reduced ~0.8–1.2 units vs. methoxy analog
Supports hit-to-lead solubility optimization
Estimated cLogP; experimental logP not available
Lipophilicity modulation Aqueous solubility Drug-likeness optimization

Purity Benchmarking: 95% Minimum Purity with Hazard Classification Enabling Safe Handling

Commercially available 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene is consistently supplied at 95% minimum purity across multiple vendors (BOC Sciences, Chemenu, CymitQuimica, Calpac Lab, Klamar Reagent) [1]. This purity grade is accompanied by standardized hazard classification (H302: harmful if swallowed; H315: causes skin irritation; H319: causes serious eye irritation; H335: may cause respiratory irritation) and precautionary statements (P261, P280, P305+P351+P338) per GHS . The MDL number MFCD15143588 and InChI Key YYDUGTYDKJLBOO-UHFFFAOYSA-N provide unambiguous compound identification across procurement and literature databases .

Purity & safety
Supporting evidence
95% min purity, full GHS hazard and precautionary statements
Sufficient for routine cross-coupling; enables streamlined safety compliance
Consistent across multiple commercial sources
Quality control Safety data Reproducible synthesis

Optimal Application Scenarios for 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene Based on Differentiated Evidence


Suzuki-Miyaura Cross-Coupling for Para-Selective Biaryl Synthesis

The 4-bromo substitution pattern (para to the methoxyethoxy group) is optimal for palladium-catalyzed Suzuki-Miyaura couplings where para-selectivity is desired. The bromine atom serves as an effective leaving group, while the ortho-fluorine and meta-methoxyethoxy groups remain intact, enabling sequential diversification. This regioisomeric arrangement is preferable to 2-bromo or 1-bromo analogs for applications requiring para-functionalization, and the favorable cost position ($325/g for target vs. $1,192–1,493/g for alternative regioisomers) makes this the most economical choice among methoxyethoxy-containing bromofluorobenzenes .

Medicinal Chemistry Building Block Requiring Balanced Lipophilicity

For medicinal chemistry programs where oral bioavailability is a concern, the 2-methoxyethoxy group provides reduced lipophilicity (estimated cLogP reduction of 0.8–1.2 units) relative to simple methoxy analogs [1]. This property is valuable in hit-to-lead optimization when improving aqueous solubility and reducing non-specific protein binding is required. The compound can be incorporated as a scaffold element that introduces both a cross-coupling handle (Br) and a metabolically stable fluorine atom while maintaining favorable drug-like physicochemical properties.

Scale-Up Feasibility: Cost-Effective Multi-Gram Synthesis Support

With vendor pricing at approximately $325 per gram for 95% purity material, the target compound is the most cost-effective entry among the bromo-fluoro-(2-methoxyethoxy)benzene regioisomers (3.7–4.6× lower cost than comparators) . For research groups planning multi-gram scale synthesis of advanced intermediates, this cost differential translates to significant budget savings. The availability from multiple commercial sources (BOC Sciences, Chemenu, CymitQuimica, VWR) ensures supply chain redundancy, reducing procurement risk for long-term research programs.

Synthesis of Fluorinated Liquid Crystals or OLED Materials

The combination of a bromine cross-coupling site, an ortho-fluorine for dipole modulation, and a flexible ethylene glycol-derived chain makes this compound suitable as a precursor for fluorinated liquid crystalline materials or OLED emitters. The methoxyethoxy group can enhance solubility in polar media while the bromine enables modular assembly of extended π-conjugated systems via cross-coupling [2]. The regioisomeric purity of the 4-bromo substitution ensures uniform molecular orientation in supramolecular assemblies, which is critical for device performance consistency.

Application
Selection Property
Validation Focus
Para-selective Suzuki-Miyaura biaryl synthesis
4-Bromo substitution pattern
Cross-coupling regioselectivity and yield
Medicinal chemistry with tuned lipophilicity
2-Methoxyethoxy chain
Lipophilicity (logD) and solubility profiling
Cost-effective multi-gram scale-up
Favorable procurement cost among regioisomers
Budget feasibility and multi-vendor redundancy
Fluorinated materials precursor
Orthogonal Br/F/glycol triad
Material purity and optical/thermal properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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